molecular formula C11H16O2 B14354859 2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one CAS No. 91226-96-9

2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one

Cat. No.: B14354859
CAS No.: 91226-96-9
M. Wt: 180.24 g/mol
InChI Key: HWNDOSHORAOUTE-UHFFFAOYSA-N
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Description

2-Methyl-1-oxaspiro[55]undec-2-en-4-one is an organic compound with the molecular formula C10H14O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[5.5]undec-2-en-4-one: This compound shares a similar spiro structure but lacks the methyl group at the 2-position.

    1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride: This compound contains an additional nitrogen atom in the ring structure.

Uniqueness

2-Methyl-1-oxaspiro[55]undec-2-en-4-one is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity

Properties

CAS No.

91226-96-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-methyl-1-oxaspiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C11H16O2/c1-9-7-10(12)8-11(13-9)5-3-2-4-6-11/h7H,2-6,8H2,1H3

InChI Key

HWNDOSHORAOUTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC2(O1)CCCCC2

Origin of Product

United States

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